molecular formula C6H4Cl2N4 B3347397 5,6-dichloro-2-methyl-1H-imidazo[4,5-b]pyrazine CAS No. 13484-54-3

5,6-dichloro-2-methyl-1H-imidazo[4,5-b]pyrazine

Cat. No.: B3347397
CAS No.: 13484-54-3
M. Wt: 203.03 g/mol
InChI Key: SGMVVHZNMQFAEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6-dichloro-2-methyl-1H-imidazo[4,5-b]pyrazine: is a heterocyclic compound that features a fused imidazole and pyrazine ring system. This compound is characterized by the presence of two chlorine atoms at the 5 and 6 positions and a methyl group at the 2 position on the imidazo[4,5-b]pyrazine core. It is known for its significant pharmacological potential and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6-dichloro-2-methyl-1H-imidazo[4,5-b]pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,3-dichloropyrazine with methylamine, followed by cyclization to form the imidazo[4,5-b]pyrazine core. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate and a solvent like dimethylformamide or dimethyl sulfoxide.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The chlorine atoms at the 5 and 6 positions can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the methyl group at the 2 position.

    Cyclization Reactions: The imidazo[4,5-b]pyrazine core can participate in cyclization reactions to form more complex fused ring systems.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or dimethyl sulfoxide.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in solvents like tetrahydrofuran or ethanol.

Major Products:

  • Substituted imidazo[4,5-b]pyrazine derivatives with various functional groups.
  • Oxidized or reduced forms of the compound, depending on the reaction conditions.

Scientific Research Applications

Chemistry: 5,6-dichloro-2-methyl-1H-imidazo[4,5-b]pyrazine is used as a building block in the synthesis of more complex heterocyclic compounds. It is also used in the development of new synthetic methodologies and reaction mechanisms.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. It serves as a lead compound in the development of new therapeutic agents.

Medicine: In medicinal chemistry, this compound is investigated for its potential as a drug candidate. It is evaluated for its pharmacokinetic and pharmacodynamic properties, as well as its efficacy and safety in preclinical and clinical studies.

Industry: The compound is used in the development of new materials and chemical processes. It is also employed in the production of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of 5,6-dichloro-2-methyl-1H-imidazo[4,5-b]pyrazine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of cellular processes. For example, it may inhibit kinases involved in signal transduction pathways, thereby affecting cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

    5,6-dichloro-1H-imidazo[4,5-b]pyrazin-2-yl)methanol: A derivative with a methanol group instead of a methyl group.

    2-methyl-1H-imidazo[4,5-b]pyrazine: A compound lacking the chlorine atoms at the 5 and 6 positions.

    5,6-dichloro-1H-imidazo[4,5-b]pyrazine: A compound without the methyl group at the 2 position.

Uniqueness: 5,6-dichloro-2-methyl-1H-imidazo[4,5-b]pyrazine is unique due to the presence of both chlorine atoms and a methyl group, which contribute to its distinct chemical and biological properties. These structural features influence its reactivity, stability, and interaction with molecular targets, making it a valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

5,6-dichloro-2-methyl-1H-imidazo[4,5-b]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl2N4/c1-2-9-5-6(10-2)12-4(8)3(7)11-5/h1H3,(H,9,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGMVVHZNMQFAEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1)N=C(C(=N2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50421584
Record name 5,6-dichloro-2-methyl-1H-imidazo[4,5-b]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50421584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13484-54-3
Record name NSC150435
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=150435
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5,6-dichloro-2-methyl-1H-imidazo[4,5-b]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50421584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
5,6-dichloro-2-methyl-1H-imidazo[4,5-b]pyrazine
Reactant of Route 2
Reactant of Route 2
5,6-dichloro-2-methyl-1H-imidazo[4,5-b]pyrazine
Reactant of Route 3
Reactant of Route 3
5,6-dichloro-2-methyl-1H-imidazo[4,5-b]pyrazine
Reactant of Route 4
Reactant of Route 4
5,6-dichloro-2-methyl-1H-imidazo[4,5-b]pyrazine
Reactant of Route 5
Reactant of Route 5
5,6-dichloro-2-methyl-1H-imidazo[4,5-b]pyrazine
Reactant of Route 6
5,6-dichloro-2-methyl-1H-imidazo[4,5-b]pyrazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.